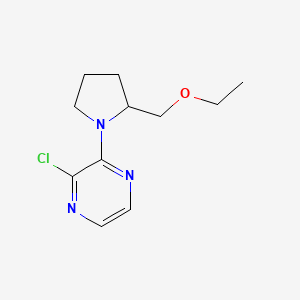
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone, also known as AEM, is an important synthetic compound used in a variety of scientific research applications. It is a small, cyclic molecule composed of four nitrogen atoms and three carbon atoms, and is commonly used in the synthesis of other compounds. AEM is known for its versatility and wide range of uses in the laboratory, including in the synthesis of drugs, peptides, and other compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformation
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone and related compounds have been utilized in various synthetic pathways to create novel chemical entities. For instance, alkylamino-substituted 2-alkoxy-2-pentenoates, derived from ring transformation of azetidin-2-ones, have been used for cyclization towards pyrrolidines and piperidines, showcasing a convenient approach for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones using concentrated sulfuric acid (Dejaegher et al., 2008). Additionally, the azetidin-2-yl(diphenyl)methanol structure has been developed from l-(+)-methionine and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Antimicrobial Activity
New pyridine derivatives incorporating azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone frameworks have been synthesized and evaluated for their antimicrobial activity. These compounds have shown variable and modest activity against bacterial and fungal strains, indicating their potential in medicinal chemistry for the development of new antimicrobial agents (Patel et al., 2011).
Catalysis and Asymmetric Synthesis
Azetidin-2-ones have been used as intermediates in the synthesis of highly functionalized compounds, demonstrating versatility in chemical transformations. For example, 4-(1-haloalkyl)-2-azetidinones have been transformed into methyl omega-alkylaminopentenoates via transient aziridines and azetidines, showcasing their utility in complex synthetic schemes (Dejaegher & de Kimpe, 2004).
Drug Discovery and Neuroprotective Activities
Azetidin-3-yl(2-(ethoxymethyl)piperidin-1-yl)methanone analogues have been explored for their potential in drug discovery, particularly in the development of neuroprotective agents. Aryloxyethylamine derivatives, for example, have shown promising neuroprotective effects against glutamate-induced cell death and acute cerebral ischemia in mice, suggesting their application in the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Propiedades
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-11-5-3-4-6-14(11)12(15)10-7-13-8-10/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPBOSOERYNYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



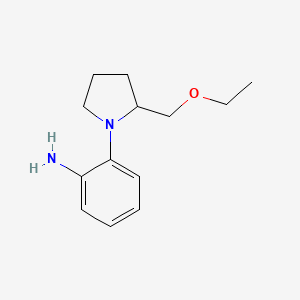

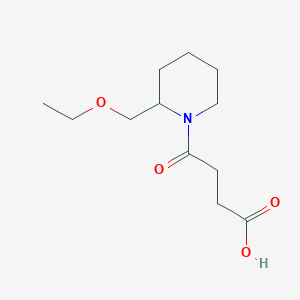
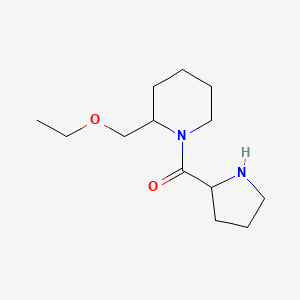
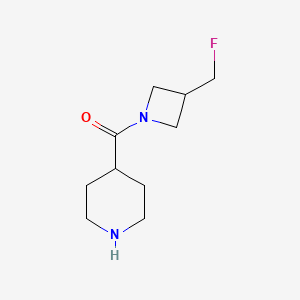

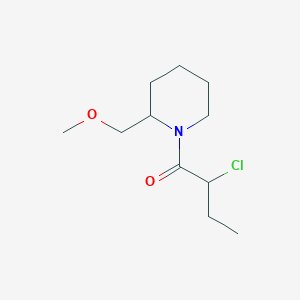
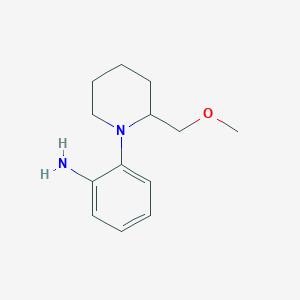


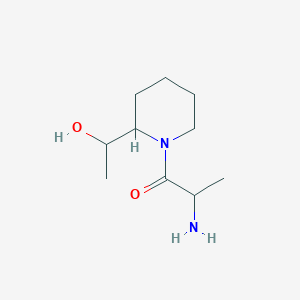
![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)

